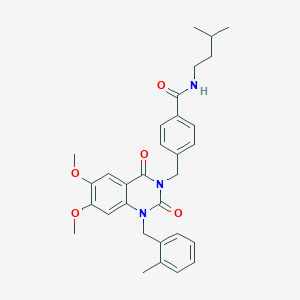

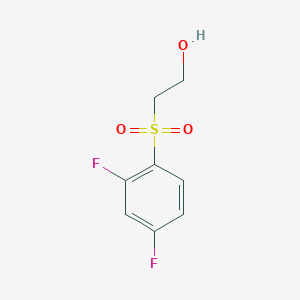

![molecular formula C16H16BrNO2S B2979295 (E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide CAS No. 1089585-17-0](/img/structure/B2979295.png)

(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide. The bromophenyl group could be introduced through electrophilic aromatic substitution or via a coupling reaction .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution. The sulfonamide group could be hydrolyzed under acidic or basic conditions .科学的研究の応用

Novel Synthesis Approaches and Chemical Properties

A novel synthetic approach to ethenesulfonamides from 1-hydroxy-1-arylalkanes has been explored due to their significant applications in chemical and pharmaceutical fields. This method provides an efficient route for preparing E-arylethenesulfonamides, highlighting the versatility and potential utility of these compounds in various domains, including drug development and material science (Aramini et al., 2003)(Aramini et al., 2003).

Anticancer and Enzyme Inhibition Potentials

Research into the synthesis of brominated 2-phenitidine derivatives, including sulfonamide-linked structures, has demonstrated their value as inhibitors of cholinesterases. These findings suggest potential therapeutic applications for diseases like Alzheimer's, showcasing the broader implications of sulfonamide derivatives in medicinal chemistry (Abbasi et al., 2014)(Abbasi et al., 2014).

Environmental and Catalytic Applications

The study on Fenton-like degradation of ethidium bromide using magnetic nanocatalysts (MNCs) offers insights into environmental applications. This work not only demonstrates the potential of sulfonamide derivatives in enhancing catalytic degradation processes but also contributes to the development of more efficient methods for treating carcinogenic compounds (Xie et al., 2020)(Xie et al., 2020).

Advanced Material Synthesis

Explorations into the synthesis and structural characterization of ethyl formate precursors highlight the role of sulfonamide derivatives in creating novel materials. These studies pave the way for the development of advanced materials with specific functions, such as controlled release mechanisms for fumigation and antimicrobial applications (Zaitoon et al., 2019)(Zaitoon et al., 2019).

Directed Metalation and Synthetic Chemistry

The use of benzenesulfonamide as a Directed Metalation Group (DMG) exemplifies the innovative approaches in synthetic chemistry enabled by sulfonamide derivatives. This methodology facilitates the creation of complex organic molecules, offering new pathways for chemical synthesis and potential applications in drug discovery and material science (Familoni, 2002)(Familoni, 2002).

作用機序

特性

IUPAC Name |

(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2S/c1-13(15-9-5-6-10-16(15)17)18-21(19,20)12-11-14-7-3-2-4-8-14/h2-13,18H,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJWXIGZCCKUNI-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1Br)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

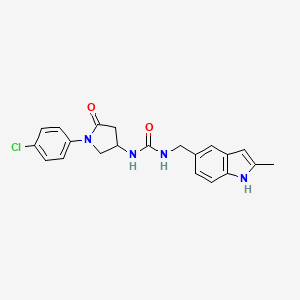

![4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2979221.png)

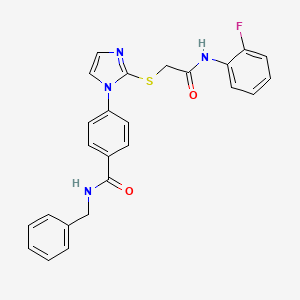

![3-[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2979222.png)

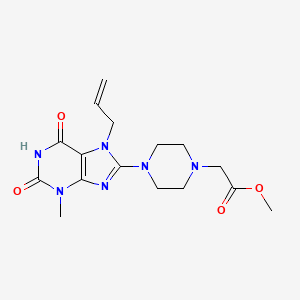

![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2979223.png)

![N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979228.png)

![3-(3-fluorophenyl)-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2979232.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2979235.png)